molecular formula C9H16N4OS B2836486 3-[4-(2-methylpropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide CAS No. 853723-92-9

3-[4-(2-methylpropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide

Cat. No. B2836486
CAS RN: 853723-92-9
M. Wt: 228.31
InChI Key: NJMQNUGLZQFAQY-UHFFFAOYSA-N
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Description

3-[4-(2-methylpropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of 1,2,4-triazole and has been synthesized using various methods. In

Scientific Research Applications

Antimicrobial Activities

Research has shown that derivatives of 1,2,3-triazole, a core structure related to the specified compound, exhibit promising antibacterial and antifungal potencies. For instance, a series of novel sulfanilamide-derived 1,2,3-triazole compounds were synthesized and demonstrated significant antibacterial activity against various strains, except for Candida albicans and Candida mycoderma. This highlights the potential of triazole derivatives as a basis for developing new antimicrobial agents (Wang, Wan, & Zhou, 2010).

Catalysis

The catalytic applications of compounds containing the triazole moiety have been explored, particularly in the synthesis of other biologically active molecules. An example includes the use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), showcasing the utility of triazole derivatives in facilitating chemical transformations with high yields and recyclability (Tayebi, Baghernejad, Saberi, & Niknam, 2011).

Synthesis of Novel Compounds

The versatility of the triazole ring has been leveraged in the synthesis of a wide range of compounds with potential pharmacological applications. For instance, microwave-assisted synthesis methods have been developed for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, a process that highlights the adaptability of triazole chemistry in creating diverse libraries of compounds for further biological evaluation (Tan, Lim, & Dolzhenko, 2017).

Antiproliferative Evaluation

Sulfanilamide-1,2,3-triazole hybrids have been investigated for their antiproliferative activity against cancer cell lines, demonstrating moderate to potent activity. This suggests that triazole derivatives can serve as bioactive fragments in the development of antiproliferative agents, potentially offering new avenues for cancer therapy (Fu, Liu, Zhao, Li, Zhang, & Zhang, 2017).

Insecticidal Applications

The sulfoximine class of insecticides, such as sulfoxaflor, which exhibits structural similarities to the triazole derivatives, has shown high efficacy against sap-feeding insects resistant to other insecticides. This underscores the potential of triazole and related compounds in developing new, effective insect control agents (Sparks, Watson, Loso, Geng, Babcock, Thomas, 2013).

Safety And Hazards

The safety and hazards associated with “3-[4-(2-methylpropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide” are not known. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

properties

IUPAC Name

3-[4-(2-methylpropyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4OS/c1-6(2)5-13-8(4-3-7(10)14)11-12-9(13)15/h6H,3-5H2,1-2H3,(H2,10,14)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMQNUGLZQFAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NNC1=S)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2-methylpropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide

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